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Compound of Interest

Compound Name: 1-Bromo-2-methylpropane

Cat. No.: B043306 Get Quote

An In-Depth Spectroscopic Analysis of 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-2-methylpropane, tailored for researchers, scientists, and professionals in drug

development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, supported by experimental protocols and data visualizations to

facilitate a deeper understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 1-bromo-2-methylpropane, both ¹H and

¹³C NMR spectra offer unique insights into its structure.

¹H NMR Spectroscopy Data
The proton NMR spectrum of 1-bromo-2-methylpropane reveals three distinct sets of proton

signals, confirming the presence of three unique chemical environments for the hydrogen

atoms.[1] The integration ratio of these signals is 6:1:2, which corresponds to the number of

protons in each environment.[1] The proximity of the electronegative bromine atom causes a

downfield shift for adjacent protons.[1]
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Chemical Shift
(δ) ppm

Integration Multiplicity
Coupling
Protons

Assignment

~1.05 6H Doublet CH (CH₃)₂CHCH₂Br

~2.05 1H Multiplet (Nonet) (CH₃)₂ and CH₂ (CH₃)₂CHCH₂Br

~3.25 2H Doublet CH (CH₃)₂CHCH₂Br

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum for 1-bromo-2-methylpropane shows three distinct signals, indicating

three different carbon environments in the molecule.[2] The chemical shifts are influenced by

the electronegativity of the attached bromine atom.[2]

Chemical Shift (δ) ppm Carbon Assignment

~21.0 (CH₃)₂CHCH₂Br

~30.8 (CH₃)₂CHCH₂Br

~42.3 (CH₃)₂CHCH₂Br

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra is as follows:

Sample Preparation: Dissolve approximately 10-20 µL of liquid 1-bromo-2-methylpropane
in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a 5 mm

NMR tube.[3]

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, with its

signal set to 0.0 ppm.[1][2]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

¹H NMR Acquisition: The spectrometer is tuned and shimmed to ensure a homogeneous

magnetic field.[3] A standard pulse sequence is used to acquire the spectrum, typically

covering a spectral width of 0-12 ppm.[3]
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¹³C NMR Acquisition: A wider spectral width of 0-220 ppm is set.[3] A greater number of

scans are typically required for ¹³C NMR to achieve a satisfactory signal-to-noise ratio due to

the low natural abundance of the ¹³C isotope.[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation by different bonds.

IR Spectroscopy Data
The IR spectrum of 1-bromo-2-methylpropane displays characteristic absorption bands for C-

H and C-Br bonds.

Wavenumber (cm⁻¹) Vibration Type Bond

~2845 - 2975 Stretching C-H (in alkyl groups)[5]

~1270 - 1480 Bending C-H (in alkyl groups)[5]

~1140 - 1175 Skeletal C-C-C[5]

~500 - 750 Stretching C-Br[5]

Experimental Protocol for IR Spectroscopy
Sample Preparation: As 1-bromo-2-methylpropane is a liquid, a thin film is created by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.[3] Alternatively, the spectrum can be obtained from a solution in a solvent like

carbon tetrachloride (CCl₄).[6]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]

Data Acquisition: A background spectrum of the empty sample holder or pure solvent is

recorded first.[3] The prepared sample is then placed in the spectrometer to record the

sample spectrum. The final spectrum is generated by the instrument's software, which

subtracts the background from the sample spectrum.[3]
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on

their mass-to-charge ratio (m/z). This provides information about the molecular weight and

fragmentation pattern of the compound.

Mass Spectrometry Data
The mass spectrum of 1-bromo-2-methylpropane is characterized by the presence of two

molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (⁷⁹Br

and ⁸¹Br).[7]

m/z Ion Fragment Notes

136/138 [C₄H₉Br]⁺

Molecular ion peaks (M⁺ and

M+2), showing the isotopic

pattern of bromine.[7]

57 [C₄H₉]⁺
Base peak, resulting from the

loss of the bromine atom.[7]

43 [C₃H₇]⁺
A prominent peak for 1-bromo-

2-methylpropane.[5][7]

41 [C₃H₅]⁺ Common alkyl fragment.[7]

29 [C₂H₅]⁺ Common alkyl fragment.[7]

27 [C₂H₃]⁺ Common alkyl fragment.[7]

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the vaporized sample is introduced into the mass

spectrometer.[3]

Ionization: The sample is ionized, typically by electron impact (EI), which involves

bombarding the molecules with a high-energy electron beam.[3]

Mass Analysis: The resulting positively charged ions and fragments are accelerated and then

separated by a mass analyzer (such as a quadrupole or time-of-flight analyzer) based on
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their mass-to-charge ratio.[3]

Detection: A detector records the abundance of each ion at each m/z value, generating the

mass spectrum.[3]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to determine the structure of 1-bromo-2-methylpropane.

Sample

Spectroscopic Techniques

Derived Information

Final Structure Elucidation

1-Bromo-2-methylpropane

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Carbon-Hydrogen Framework
- 3 C environments

- 3 H environments (6:1:2)

Functional Groups
- C-H (alkyl)

- C-Br

Molecular Formula & Fragmentation
- MW = 137 g/mol

- Presence of Bromine (M, M+2)
- Fragmentation Pattern

Structure Confirmed:
(CH₃)₂CHCH₂Br

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1-bromo-2-methylpropane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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